N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide
Description
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide is a structurally complex benzamide derivative featuring a saturated imidazo[1,2-a]pyridine ring system fused to a phenyl group. The compound is distinguished by a sulfamoyl (-SO₂NH₂) substituent on the benzamide moiety, a functional group known to enhance solubility and facilitate hydrogen bonding interactions with biological targets . This scaffold is of significant interest in medicinal chemistry due to the imidazopyridine core's prevalence in pharmacologically active compounds, particularly in antiviral, anticancer, and antimicrobial agents .
Properties
IUPAC Name |
4-sulfamoyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c21-28(26,27)15-10-8-14(9-11-15)20(25)23-17-6-2-1-5-16(17)18-13-24-12-4-3-7-19(24)22-18/h1-2,5-6,8-11,13H,3-4,7,12H2,(H,23,25)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBJVHQKGCOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors The phenyl group is then introduced via electrophilic aromatic substitution or cross-coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties that make it a candidate for drug development:
- Anticancer Activity : Research indicates that compounds containing imidazo[1,2-a]pyridine moieties have demonstrated promising anticancer activity. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways critical for cancer cell proliferation and survival .
- Antimicrobial Effects : Studies have shown that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the imidazo[1,2-a]pyridine structure may enhance the compound's ability to target bacterial enzymes or receptors, making it effective against various strains.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models with a specific focus on breast cancer cells. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against resistant strains of bacteria, highlighting its potential as a novel antibiotic agent. |
| Study 3 | Anti-inflammatory Properties | Reported reduction in inflammatory markers in animal models of arthritis after treatment with the compound. |
Mechanism of Action
The mechanism by which N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The sulfamoylbenzamide moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide are compared below with analogous imidazopyridine-containing benzamide derivatives.
Structural and Functional Comparison
Biological Activity
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N3O
- Molecular Weight : 359.4641 g/mol
- CAS Number : 2034610-64-3
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor proliferation. Research has shown that benzamide derivatives can downregulate dihydrofolate reductase (DHFR) activity by reducing NADPH levels through the inhibition of nicotinamide adenine dinucleotide kinase (NADK) .
- Case Study : A cohort study involving benzamide derivatives demonstrated improved survival rates in patients with specific cancers when treated with compounds exhibiting similar structures .
Antimicrobial Activity
The imidazopyridine moiety present in the compound contributes to its antimicrobial properties:
- In vitro Studies : Compounds with similar structures have shown activity against various bacterial strains. For example, imidazo[1,2-a]pyridine derivatives were found to exhibit antibacterial effects against resistant strains .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- RET Kinase Inhibition : Some benzamide derivatives have been identified as potent inhibitors of RET kinase, which is implicated in various cancers. These compounds showed moderate to high potency in enzyme assays .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : Variations in the substituents at the phenyl and imidazo positions significantly affect the potency and selectivity of the compound against target enzymes .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key steps in synthesizing N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide?
The synthesis involves multi-step organic reactions:
- Core formation : Cyclocondensation of hydrazine derivatives with dicarbonyl compounds to construct the imidazo[1,2-a]pyridine ring.
- Coupling : Suzuki-Miyaura cross-coupling for aryl-aryl bond formation between the imidazo-pyridine core and the sulfamoyl benzamide moiety.
- Optimization : Use of polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂/Ar) to minimize side reactions and improve yields .
Q. Which spectroscopic methods confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks, respectively.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic forms.
- Chromatography : HPLC (>98% purity) ensures purity for biological assays .
Q. What biological targets are preliminarily investigated for this compound?
Initial studies focus on kinase inhibition (e.g., tyrosine kinases) and antimicrobial activity (e.g., bacterial dihydrofolate reductase). Screening uses:
- In vitro enzyme assays (IC₅₀ determination).
- Cellular viability assays (MTT/XTT) in cancer or bacterial models .
Q. What purification techniques are effective post-synthesis?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Ethanol/water mixtures for crystalline purity.
- Preparative HPLC : For >99% purity in pharmacological studies .
Q. What stability studies are required for long-term storage?
- Accelerated Stability Testing : 40°C/75% relative humidity over 6 months with HPLC monitoring.
- Lyophilization : Enhances stability for hygroscopic compounds.
- Storage : Amber vials at -20°C, protected from light .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities?
Discrepancies may arise from assay variability or impurities. Methodologies include:
- Orthogonal Assay Validation : Use multiple assay formats (e.g., fluorescence-based vs. radiometric).
- Purity Assessment : HPLC coupled with charged aerosol detection (CAD).
- Control Experiments : Reference compounds (e.g., staurosporine for kinase inhibition) .
Q. What experimental design strategies optimize synthesis yield?
- Design of Experiments (DoE) : Factorial designs to identify critical variables (temperature, catalyst loading).
- Response Surface Methodology (RSM) : Models interactions between parameters (e.g., solvent polarity vs. reaction time).
- Computational Guidance : Quantum chemical calculations (e.g., ICReDD’s reaction path search) predict optimal conditions .
Q. How to address low solubility in pharmacological assays?
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Co-Solvent Systems : DMSO/PEG mixtures for in vitro assays.
- Structural Modification : Introduce hydrophilic groups (e.g., -OH, -NH₂) while maintaining activity .
Q. How to elucidate the mechanism of action in complex biological systems?
- Proteomic Profiling : LC-MS/MS to identify protein binding partners.
- Gene Expression Analysis : RNA-seq to track downstream pathways.
- Target Engagement Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding kinetics .
Q. How to design structure-activity relationship (SAR) studies for derivative optimization?
- Analog Synthesis : Vary substituents on imidazo-pyridine and benzamide moieties.
- Computational Docking : AutoDock/Vina predicts binding modes to target proteins.
- ADMET Profiling : Measure LogP (lipophilicity), microsomal stability, and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
